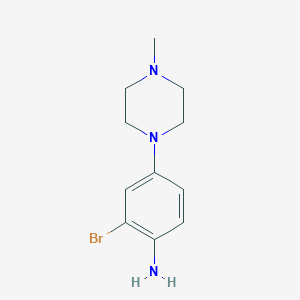

2-Bromo-4-(4-methylpiperazin-1-yl)aniline

Description

2-Bromo-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a 4-methylpiperazine group at the 4-position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents. Its structure combines a halogen substituent (bromine) for electronic modulation and a piperazine moiety for enhanced solubility and receptor interaction.

Properties

IUPAC Name |

2-bromo-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYUFSZCTMVRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methylpiperazin-1-yl)aniline typically involves the bromination of 4-(4-methylpiperazin-1-yl)aniline. One common method includes dissolving 4-(4-methylpiperazin-1-yl)aniline in a suitable solvent such as methanol, followed by the addition of a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out at room temperature with constant stirring until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(4-methylpiperazin-1-yl)aniline may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, nitro or nitroso compounds, and reduced amine derivatives.

Scientific Research Applications

2-Bromo-4-(4-methylpiperazin-1-yl)aniline is utilized in various scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with biological molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Structure-Activity Relationship (SAR) Insights

- Bromine vs. Methyl Substituents : Bromine’s electronegativity and size enhance electronic effects and binding to hydrophobic pockets, whereas methyl groups offer steric stabilization .

- Positional Isomerism : Shifting the bromine from position 2 to 5 (as in 5-bromo-2-(4-methylpiperazin-1-yl)aniline) impacts molecular geometry and target selectivity .

Biological Activity

2-Bromo-4-(4-methylpiperazin-1-yl)aniline is a brominated derivative of aniline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of 2-Bromo-4-(4-methylpiperazin-1-yl)aniline is , with a molecular weight of approximately 270.17 g/mol. The structural components include:

- Bromine atom : Enhances reactivity and biological activity.

- Piperazine ring : Known for improving binding affinity and selectivity towards biological targets.

Biological Activities

Research has indicated that 2-Bromo-4-(4-methylpiperazin-1-yl)aniline exhibits several significant biological activities:

1. Antimicrobial Properties

Studies suggest that compounds with similar structures often demonstrate antimicrobial effects. The presence of the piperazine moiety may facilitate interactions with microbial targets, potentially inhibiting their growth.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promise in inhibiting various cancer cell lines. Its mechanism is thought to involve the modulation of enzyme activity or receptor interactions related to cancer pathways.

3. Enzyme Inhibition

Research indicates that derivatives of this compound may act as inhibitors for specific enzymes, including carbonic anhydrases and cholinesterases. These interactions could be beneficial in developing treatments for conditions like glaucoma and Alzheimer's disease.

The precise mechanism of action for 2-Bromo-4-(4-methylpiperazin-1-yl)aniline is not fully elucidated but is believed to involve:

- Binding to specific receptors or enzymes : The piperazine ring enhances its ability to cross biological membranes and interact with intracellular targets.

- Modulation of signaling pathways : This can lead to therapeutic effects in various disease models.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Bromo-4-(4-methylpiperazin-1-yl)aniline | C11H16BrN3 | Antimicrobial, anticancer |

| 3-Bromo-4-(4-methylpiperazin-1-yl)aniline | C11H16BrN3 | Antimicrobial, anticancer |

| 4-Bromo-2-(4-methylpiperazin-1-yl)aniline | C11H16BrN3 | Potential drug scaffold |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : A study published in Medicinal Chemistry highlighted the efficacy of piperazine derivatives against various cancer cell lines, suggesting that modifications in the aniline structure could enhance activity against specific tumors.

- Antimicrobial Evaluation : Research conducted on related Mannich bases demonstrated significant antibacterial and antifungal activities, indicating potential applications in treating infections.

- Enzyme Interaction Studies : Investigations into the inhibition profiles of similar compounds against carbonic anhydrases revealed promising results, suggesting that modifications in the piperazine structure could lead to enhanced inhibitory effects compared to existing drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.